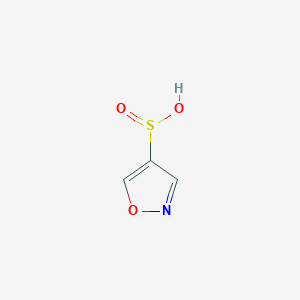
(3-(Trifluoromethyl)benzyl)glycine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Trifluoromethyl)benzyl)glycine hydrochloride is a chemical compound with the molecular formula C10H11ClF3NO2. It is known for its unique structural features, which include a trifluoromethyl group attached to a benzyl ring, and a glycine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Trifluoromethyl)benzyl)glycine hydrochloride typically involves the reaction of (3-(Trifluoromethyl)benzyl)amine with glycine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(3-(Trifluoromethyl)benzyl)glycine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
(3-(Trifluoromethyl)benzyl)glycine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (3-(Trifluoromethyl)benzyl)glycine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design. The glycine moiety may interact with receptors and enzymes, influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)benzylamine: Similar in structure but lacks the glycine moiety.
Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the benzyl and glycine components
Uniqueness
(3-(Trifluoromethyl)benzyl)glycine hydrochloride is unique due to the combination of the trifluoromethyl group, benzyl ring, and glycine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propiedades
Fórmula molecular |
C10H11ClF3NO2 |
|---|---|
Peso molecular |
269.65 g/mol |
Nombre IUPAC |
2-[[3-(trifluoromethyl)phenyl]methylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)8-3-1-2-7(4-8)5-14-6-9(15)16;/h1-4,14H,5-6H2,(H,15,16);1H |
Clave InChI |
WTYLHGTXPVIYRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)CNCC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12954550.png)






![Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B12954594.png)
![3-Fluoro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12954611.png)

![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid](/img/structure/B12954620.png)
![7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B12954632.png)


